molecular formula C8H10N2O3 B13288094 (1S)-2-amino-1-(2-nitrophenyl)ethan-1-ol

(1S)-2-amino-1-(2-nitrophenyl)ethan-1-ol

Cat. No.: B13288094
M. Wt: 182.18 g/mol
InChI Key: ZKPFBDIOVMBUEO-MRVPVSSYSA-N
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Description

(1S)-2-amino-1-(2-nitrophenyl)ethan-1-ol is a chiral compound with a unique structure that includes an amino group, a nitro group, and a hydroxyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-amino-1-(2-nitrophenyl)ethan-1-ol typically involves the reduction of a nitro compound followed by the introduction of an amino group. One common method is the reduction of 2-nitroacetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding amino alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the nitro compound in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-amino-1-(2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like NaBH4 or LiAlH4.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: CrO3, KMnO4, or other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of 2-nitroacetophenone.

    Reduction: Formation of 2-amino-1-(2-nitrophenyl)ethan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-2-amino-1-(2-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (1S)-2-amino-1-(2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The hydroxyl group can also form hydrogen bonds, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol
  • (1S)-2-amino-1-(2-chlorophenyl)ethan-1-ol
  • (1S)-2-amino-1-(2-fluorophenyl)ethan-1-ol

Uniqueness

(1S)-2-amino-1-(2-nitrophenyl)ethan-1-ol is unique due to the presence of both an amino group and a nitro group on the phenyl ring, which imparts distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

(1S)-2-amino-1-(2-nitrophenyl)ethanol

InChI

InChI=1S/C8H10N2O3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4,8,11H,5,9H2/t8-/m1/s1

InChI Key

ZKPFBDIOVMBUEO-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CN)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(CN)O)[N+](=O)[O-]

Origin of Product

United States

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